(2,5-Difluorophenyl)methylidenehydrazine
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Overview
Description
(2,5-Difluorobenzylidene)hydrazine is an organic compound with the molecular formula C7H6F2N2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a 2,5-difluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorobenzylidene)hydrazine typically involves the condensation reaction between 2,5-difluorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,5-Difluorobenzaldehyde+Hydrazine→(2,5-Difluorobenzylidene)hydrazine+Water
Industrial Production Methods
While specific industrial production methods for (2,5-Difluorobenzylidene)hydrazine are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorobenzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluorobenzylidene)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Difluorobenzylidene)hydrazine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichlorobenzylidene)hydrazine
- (2,5-Dimethylbenzylidene)hydrazine
- (2,5-Difluorophenyl)methylidenehydrazine
Uniqueness
(2,5-Difluorobenzylidene)hydrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F2N2 |
---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2,5-difluorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2 |
InChI Key |
OFIJRHPCOCLTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NN)F |
Origin of Product |
United States |
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